3-(tert-Butoxy)aniline
Overview
Description
3-(tert-Butoxy)aniline is a chemical compound that is related to aniline derivatives, where the aniline nitrogen is substituted with a tert-butoxy group. This structural modification can significantly alter the chemical and physical properties of the molecule compared to aniline itself. The tert-butoxy group is a common protecting group in organic synthesis, often used to shield amines from unwanted reactions during complex synthetic sequences .
Synthesis Analysis
The synthesis of this compound and related compounds can be achieved through various synthetic routes. One method involves the acylation of anilines with α-oxocarboxylic acids in the presence of tert-butyl nitrite, which acts as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another approach is the N-tert-butoxycarbonylation of anilines, a common reaction in the preparation of drug molecules, which has been studied using quantum mechanical/molecular mechanical simulations to understand the reaction mechanism in different solvents . Additionally, the tert-butyl-NNO-azoxy group has been used in the synthesis of 1,2,4-benzotriazin-3(4H)-one 1-oxides, demonstrating the versatility of tert-butyl groups in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be influenced by the substituents on the aniline ring and the protective groups used. For instance, trifluoromethoxy-substituted anilines exhibit different reactivity patterns during metalation, depending on the N-protective group employed, which affects the site selectivity of the reaction . The tert-butylsilyl group has been used to create organic-inorganic hybrids, such as bis(tert-butylsilyl)decatungstophosphate, which displays an open structure with two t-BuSiOH groups anchored to the framework .
Chemical Reactions Analysis
The tert-butoxy group in anilines can participate in various chemical reactions. For example, the generation of N-(tert-butoxycarbonyl)indole-2,3-quinodimethane and its subsequent [4+2]-type cycloaddition has been reported, showcasing the reactivity of tert-butoxycarbonyl-protected anilines in the formation of complex heterocyclic structures . The electron-excited dioxygen generated by the tri-tert-butoxyaluminum—tert-butyl hydroperoxide system has been used as an efficient oxidant of aniline and some N-substituted anilines, leading to the formation of nitroxyl radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be quite distinct from aniline itself due to the presence of the tert-butoxy group. The electrochemical behavior of anilines, such as the oxidation of 2,6-di-tert-butyl-anilines to radical cations, has been studied using various electroanalytical techniques, providing insights into the redox properties of these compounds . Additionally, the determination of the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using high-resolution gas chromatography-mass spectrometry indicates the potential biological activity and the analytical methods available for tert-butyl-substituted anilines .
Scientific Research Applications
Catalytic Oxidation Processes
Dirhodium-catalyzed oxidations demonstrate the effectiveness of tert-butylperoxy radicals, generated from tert-butyl hydroperoxide, in oxidizing phenols and anilines. This process highlights the role of "3-(tert-Butoxy)aniline" derivatives in facilitating selective oxidation reactions, which are critical in the synthesis of nitroarenes and carbonyl compounds from anilines and primary amines, respectively (Ratnikov et al., 2011).
Transition Metal-Free Amination
The transition metal-free amination of aryl chlorides using potassium tert-butoxide showcases the synthetic utility of "this compound" in producing N-substituted anilines. This method leverages the reactivity of potassium tert-butoxide for the synthesis of pharmacologically relevant compounds, underscoring the importance of "this compound" in medicinal chemistry (Beller et al., 2001).
Structural Elaboration via Metalation
Trifluoromethoxy-substituted anilines, including "this compound," undergo site-selective metalation, illustrating the compound's role in functionalizing anilines for further chemical synthesis. This process is pivotal for introducing various functional groups and building blocks, essential in designing complex organic molecules (Leroux et al., 2003).
Catalytic Catecholase Activity
Research on manganese(IV)-radical complexes with o-aminophenol ligands based on aniline demonstrates the potential catalytic applications of "this compound" derivatives. These complexes mimic the enzyme catechol oxidase, highlighting the relevance of "this compound" in bio-inspired catalysis and material science (Mukherjee et al., 2004).
Synthesis of Benzotriazin-ones
The tert-butyl-NNO-azoxy group, derived from "this compound," plays a crucial role in synthesizing 1,2,4-benzotriazin-3(4H)-one 1-oxides. This novel synthetic route involves an intramolecular interaction followed by the elimination of the tert-butyl group, demonstrating the compound's utility in creating heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Lipilin et al., 2007).
Specific Extractant for Metal Ions
"Thiacalix[4]aniline," a derivative of "this compound," exhibits specificity in extracting Au(III) and Pd(II) ions from acidic solutions. This application underscores the importance of "this compound" derivatives in environmental chemistry and metal recovery processes (Katagiri et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a derivative of aniline, which is often used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers .
Mode of Action
The tert-butoxy group may influence the compound’s reactivity and its interactions with these targets .
Biochemical Pathways
Aniline and its derivatives are known to be involved in a variety of biochemical reactions, including those related to the synthesis of various organic compounds .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The presence of the tert-butoxy group may influence its metabolic stability and its bioavailability .
Result of Action
Aniline and its derivatives can have various effects on cellular processes, depending on their specific chemical structure and the nature of their interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butoxy)aniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVDLLWBPFIARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598606 | |
Record name | 3-tert-Butoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-58-3 | |
Record name | 3-tert-Butoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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